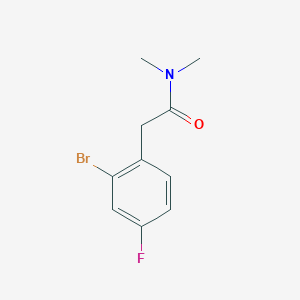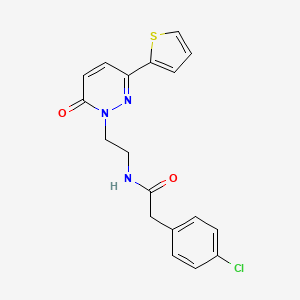![molecular formula C16H14N4O3S B2883698 N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 697294-72-7](/img/structure/B2883698.png)
N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPOX, and it has been synthesized using different methods.
Mechanism of Action
The mechanism of action of MPOX is not fully understood. However, studies have shown that MPOX inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. MPOX has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MPOX has been shown to exhibit several biochemical and physiological effects. Studies have shown that MPOX can induce apoptosis and cell cycle arrest in cancer cells. MPOX has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, MPOX has been shown to exhibit antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPOX in lab experiments is its potent anticancer activity. MPOX has been shown to exhibit significant anticancer activity against various cancer cell lines. Additionally, MPOX has been shown to exhibit antibacterial and antifungal activity. However, one of the limitations of using MPOX in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of MPOX and its potential side effects.
Future Directions
There are several future directions for the research on MPOX. One of the future directions is to study the potential use of MPOX as an anti-inflammatory agent. Additionally, further studies are needed to determine the toxicity of MPOX and its potential side effects. Furthermore, studies are needed to determine the optimal dosage and administration route of MPOX for its potential use in the treatment of various diseases. Finally, studies are needed to determine the potential use of MPOX in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, MPOX is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPOX has been synthesized using different methods, and it has been extensively studied for its potential applications in medicinal chemistry. MPOX has been shown to exhibit potent anticancer activity against various cancer cell lines, antibacterial and antifungal activity, and potential use as an anti-inflammatory agent. However, further studies are needed to determine the toxicity of MPOX and its potential side effects, optimal dosage and administration route, and potential use in combination with other drugs for the treatment of cancer and other diseases.
Synthesis Methods
MPOX can be synthesized using different methods. One of the most commonly used methods involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-methoxybenzaldehyde thiosemicarbazone. This compound is then reacted with chloroacetyl chloride in the presence of triethylamine to form N-(4-methoxyphenyl)-2-chloroacetamide. Finally, this compound is reacted with 5-pyridin-3-yl-1,3,4-oxadiazol-2-thiol in the presence of triethylamine to form MPOX.
Scientific Research Applications
MPOX has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of MPOX is in the field of medicinal chemistry. MPOX has been shown to exhibit potent anticancer activity against various cancer cell lines. Additionally, MPOX has been shown to exhibit antibacterial and antifungal activity. MPOX has also been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-22-13-6-4-12(5-7-13)18-14(21)10-24-16-20-19-15(23-16)11-3-2-8-17-9-11/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRCYHXRMQLYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2883619.png)
![N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2883620.png)
![N-(2,3-dimethylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2883621.png)
![N-[1-[3-(Difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B2883623.png)

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2883628.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883630.png)



![tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2883636.png)
![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2883637.png)
